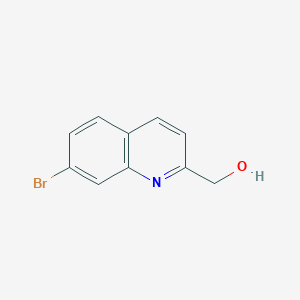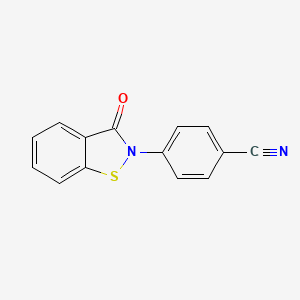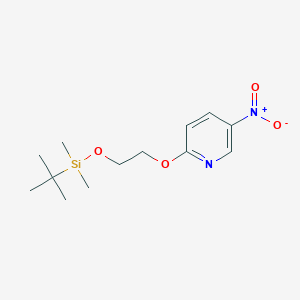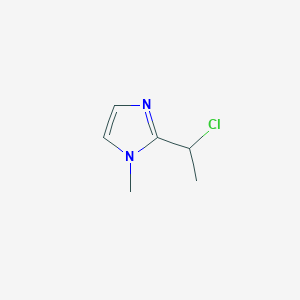![molecular formula C13H22ClN B13973685 8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane is a spirocyclic compound characterized by a unique structure that includes a cyclopropyl group and a chloromethyl substituent. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane typically involves the reaction of cyclopropylamine with a suitable chloromethylating agent. One common method involves the use of chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of spirocyclic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the cyclopropyl group or other parts of the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of reduced spirocyclic derivatives.
Wissenschaftliche Forschungsanwendungen
8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The cyclopropyl group may contribute to the compound’s stability and ability to interact with hydrophobic regions of proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Azaspiro[4.5]decane: Lacks the chloromethyl and cyclopropyl groups, making it less reactive.
2,8-Diazaspiro[4.5]decane: Contains an additional nitrogen atom, which can alter its chemical and biological properties.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains oxygen atoms, which can affect its reactivity and solubility.
Uniqueness
8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane is unique due to its combination of a chloromethyl group and a cyclopropyl group within a spirocyclic framework. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H22ClN |
|---|---|
Molekulargewicht |
227.77 g/mol |
IUPAC-Name |
8-(chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C13H22ClN/c14-9-11-3-5-13(6-4-11)7-8-15(10-13)12-1-2-12/h11-12H,1-10H2 |
InChI-Schlüssel |
CWNUQLHEXWCIAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CCC3(C2)CCC(CC3)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B13973609.png)
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13973615.png)
![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)








![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)

